molecular formula C16H12ClFN4OS2 B3744474 1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

Cat. No.: B3744474
M. Wt: 394.9 g/mol
InChI Key: NDCDMFZTOQGIAN-UHFFFAOYSA-N
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Description

1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with thiosemicarbazide to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 4-fluorophenyl isocyanate to form the desired urea compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can interfere with the replication of certain viruses by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit carbonic anhydrase and its potential antiviral properties make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4OS2/c17-13-4-2-1-3-10(13)9-24-16-22-21-15(25-16)20-14(23)19-12-7-5-11(18)6-8-12/h1-8H,9H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCDMFZTOQGIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
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1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
Reactant of Route 6
1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

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